molecular formula C18H19NO B080652 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL CAS No. 14131-13-6

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL

Cat. No. B080652
CAS RN: 14131-13-6
M. Wt: 265.3 g/mol
InChI Key: PTTBVUCBACEVGV-UHFFFAOYSA-N
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Description

“3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL” is a compound that contains an anthracene moiety. Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) of formula C14H10, consisting of three fused benzene rings . It is a component of coal tar . Anthracene is used in the production of the red dye alizarin and other dyes . Anthracene is colorless but exhibits a blue (400–500 nm peak) fluorescence under ultraviolet radiation .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the synthesis of the compound “(2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate” is obtained through the 1,3-dipolar cycloaddition of the stable anthracenenitrile oxide and the N-Boc protected (S)-alanine allyl ester as dipolarophile .

properties

IUPAC Name

3-(anthracen-9-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-11-5-10-19-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12,19-20H,5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTBVUCBACEVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466989
Record name 3-{[(Anthracen-9-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL

CAS RN

14131-13-6
Record name 3-{[(Anthracen-9-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino -1-propanol, 15a (0.87 g, 11.65 mmol) in 25% MeOH/CH2Cl2 (20 mL), was added a solution of aldehyde 8 (2.00 g, 9.7 mmol) in 25% MeOH/CH2Cl2 (15 mL) under N2. The mixture was stirred at room temperature overnight until the imine formation was complete (monitored by NMR). The solvent was removed in vacuo, the solid residue dissolved in 50% MeOH/CH2Cl2 (40 mL) and the solution was cooled to 0° C. NaBH4 (29.1 mmol) was added in small portions to the solution and the mixture was stirred at rt overnight. The solvent was removed in vacuo, the solid residue dissolved in CH2Cl2 (40 mL) and washed with 10% aq. Na2CO3 solution (3×30 mL). The CH2Cl2 layer was separated, dried over anhydrous Na2SO4, filtered and removed in vacuo to give an oily residue. The oil was purified by flash column chromatography (6% MeOH/CHCl3) to yield the product 14a as a pale yellow thick oil (78%), Rf=0.3 (6% MeOH/CHCl3); 1H NMR (CDCl3) δ 8.39 (s, 1H), 8.27 (d, 2H), 7.99 (d, 2H), 7.52 (m, 2H), 7.45 (m, 2H), 4.71 (s, 2H), 3.79 (t, 2H), 3.09 (t, 2H), 1.74 (q, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15a
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
20 mL
Type
solvent
Reaction Step One
Name
MeOH CH2Cl2
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
29.1 mmol
Type
reactant
Reaction Step Three
Yield
78%

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